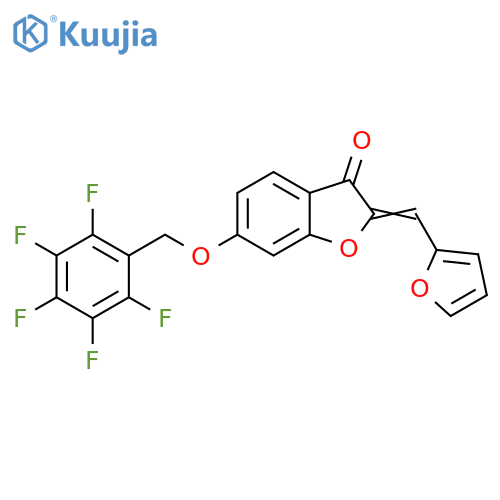

Cas no 622792-53-4 ((2Z)-2-(furan-2-yl)methylidene-6-(2,3,4,5,6-pentafluorophenyl)methoxy-2,3-dihydro-1-benzofuran-3-one)

(2Z)-2-(furan-2-yl)methylidene-6-(2,3,4,5,6-pentafluorophenyl)methoxy-2,3-dihydro-1-benzofuran-3-one 化学的及び物理的性質

名前と識別子

-

- (2Z)-2-(furan-2-ylmethylidene)-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-one

- 3(2H)-Benzofuranone, 2-(2-furanylmethylene)-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]-

- (2Z)-2-(furan-2-yl)methylidene-6-(2,3,4,5,6-pentafluorophenyl)methoxy-2,3-dihydro-1-benzofuran-3-one

-

- インチ: 1S/C20H9F5O4/c21-15-12(16(22)18(24)19(25)17(15)23)8-28-10-3-4-11-13(6-10)29-14(20(11)26)7-9-2-1-5-27-9/h1-7H,8H2

- InChIKey: WWNJHAZQIYKGQE-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC(OCC3=C(F)C(F)=C(F)C(F)=C3F)=CC=C2C(=O)C1=CC1=CC=CO1

(2Z)-2-(furan-2-yl)methylidene-6-(2,3,4,5,6-pentafluorophenyl)methoxy-2,3-dihydro-1-benzofuran-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-5172-10mg |

(2Z)-2-[(furan-2-yl)methylidene]-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2,3-dihydro-1-benzofuran-3-one |

622792-53-4 | 10mg |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-5172-20μmol |

(2Z)-2-[(furan-2-yl)methylidene]-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2,3-dihydro-1-benzofuran-3-one |

622792-53-4 | 20μmol |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-5172-5μmol |

(2Z)-2-[(furan-2-yl)methylidene]-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2,3-dihydro-1-benzofuran-3-one |

622792-53-4 | 5μmol |

$63.0 | 2023-09-11 | ||

| Life Chemicals | F3385-5172-25mg |

(2Z)-2-[(furan-2-yl)methylidene]-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2,3-dihydro-1-benzofuran-3-one |

622792-53-4 | 25mg |

$109.0 | 2023-09-11 | ||

| A2B Chem LLC | BA64983-5mg |

(2Z)-2-[(furan-2-yl)methylidene]-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2,3-dihydro-1-benzofuran-3-one |

622792-53-4 | 5mg |

$272.00 | 2024-04-19 | ||

| Life Chemicals | F3385-5172-15mg |

(2Z)-2-[(furan-2-yl)methylidene]-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2,3-dihydro-1-benzofuran-3-one |

622792-53-4 | 15mg |

$89.0 | 2023-09-11 | ||

| Life Chemicals | F3385-5172-30mg |

(2Z)-2-[(furan-2-yl)methylidene]-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2,3-dihydro-1-benzofuran-3-one |

622792-53-4 | 30mg |

$119.0 | 2023-09-11 | ||

| Life Chemicals | F3385-5172-20mg |

(2Z)-2-[(furan-2-yl)methylidene]-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2,3-dihydro-1-benzofuran-3-one |

622792-53-4 | 20mg |

$99.0 | 2023-09-11 | ||

| Life Chemicals | F3385-5172-10μmol |

(2Z)-2-[(furan-2-yl)methylidene]-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2,3-dihydro-1-benzofuran-3-one |

622792-53-4 | 10μmol |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-5172-40mg |

(2Z)-2-[(furan-2-yl)methylidene]-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2,3-dihydro-1-benzofuran-3-one |

622792-53-4 | 40mg |

$140.0 | 2023-09-11 |

(2Z)-2-(furan-2-yl)methylidene-6-(2,3,4,5,6-pentafluorophenyl)methoxy-2,3-dihydro-1-benzofuran-3-one 関連文献

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

(2Z)-2-(furan-2-yl)methylidene-6-(2,3,4,5,6-pentafluorophenyl)methoxy-2,3-dihydro-1-benzofuran-3-oneに関する追加情報

Compound Introduction: (2Z)-2-(furan-2-yl)methylidene-6-(2,3,4,5,6-pentafluorophenyl)methoxy-2,3-dihydro-1-benzofuran-3-one (CAS No. 622792-53-4)

The compound (2Z)-2-(furan-2-yl)methylidene-6-(2,3,4,5,6-pentafluorophenyl)methoxy-2,3-dihydro-1-benzofuran-3-one, identified by its CAS number 622792-53-4, represents a significant advancement in the field of medicinal chemistry. This molecule belongs to a class of heterocyclic compounds that have garnered considerable attention due to their diverse pharmacological properties and potential applications in therapeutic interventions.

At the core of its structure lies a fused system comprising a benzofuran core and a furan moiety, both of which are well-documented for their role in modulating biological pathways. The presence of a pentafluorophenyl group at the 6-position introduces electronic and steric effects that can significantly influence the compound's interactions with biological targets. This strategic placement of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for further development.

Recent research has highlighted the importance of such multifunctional scaffolds in drug discovery. The combination of a benzofuran scaffold with a furan ring creates a unique chemical entity that can engage multiple binding sites on biological targets. This polypharmacophoric nature is particularly valuable in addressing complex diseases that require multifaceted therapeutic approaches. For instance, studies have shown that compounds with similar structural motifs exhibit inhibitory activity against various enzymes and receptors involved in inflammatory pathways.

The methoxy group at the 6-position further contributes to the compound's pharmacological profile by enhancing its solubility and improving its bioavailability. This is crucial for ensuring effective delivery to target tissues and maximizing therapeutic efficacy. Additionally, the (E)-configuration at the double bond between the furan and benzofuran rings is known to enhance binding affinity by optimizing spatial orientation relative to biological targets.

In vitro studies have demonstrated promising results regarding the compound's biological activity. Specifically, it has been shown to exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and pain signaling. These findings align with the growing interest in developing nonsteroidal anti-inflammatory drugs (NSAIDs) with improved selectivity and reduced side effects.

Moreover, the pentafluorophenyl group has been implicated in enhancing metabolic stability by resisting oxidative degradation. This property is particularly advantageous for drugs that require longer half-lives to maintain therapeutic levels. Comparative studies have also indicated that compounds with this moiety exhibit better pharmacokinetic profiles compared to their non-fluorinated counterparts.

The benzofuran core itself is a well-established pharmacophore in medicinal chemistry, with numerous derivatives having demonstrated efficacy in treating conditions ranging from cancer to neurodegenerative disorders. The integration of this scaffold with other functional groups has led to the development of novel agents with enhanced target specificity and reduced toxicity.

From a synthetic perspective, (2Z)-2-(furan-2-yl)methylidene-6-(2,3,4,5,6-pentafluorophenyl)methoxy-2,3-dihydro-1-benzofuran-3-one presents an intriguing synthetic challenge due to its complex architecture. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly instrumental in forming the carbon-carbon bonds essential for this structure.

The introduction of fluorine atoms into aromatic rings is a common strategy in medicinal chemistry to modulate pharmacokinetic properties. In this case, the pentafluorophenyl group not only enhances lipophilicity but also introduces electron-withdrawing effects that can fine-tune electronic properties at critical binding sites. This has been observed to improve binding affinity and selectivity when interacting with enzymes or receptors.

In conclusion, (E)-[furan-2ylyl]methylidene]-[pentafluorophenyl-[R]-methyl]-[methoxy]-[dihydro-[benzofuran]-3-one] (CAS No. 622792--53-4) represents a promising lead compound with significant potential in therapeutic development. Its unique structural features and demonstrated biological activity make it a valuable asset in ongoing research efforts aimed at addressing complex diseases through innovative chemical entities.

622792-53-4 ((2Z)-2-(furan-2-yl)methylidene-6-(2,3,4,5,6-pentafluorophenyl)methoxy-2,3-dihydro-1-benzofuran-3-one) 関連製品

- 820224-83-7((4-Bromo-5-methylpyridin-2-yl)methanol)

- 946264-35-3(2-fluoro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1220411-29-9(Tiafenacil)

- 22002-17-1(Benzenemethanol,3,5-dichloro-4-hydroxy-)

- 136684-95-2(4-fluoro-N-(pentan-2-yl)aniline)

- 538339-61-6(2-(4-ETHYL-PIPERAZIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBALDEHYDE)

- 144003-49-6(methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate)

- 2138532-07-5(3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo1,2-apyridine)

- 2680770-74-3(benzyl N-(2-chloro-7H-purin-6-yl)-N-(5-methylfuran-2-yl)methylcarbamate)

- 2229295-31-0(tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate)